

Technical Guide: Physiological Mechanisms & Applications of Fructoseglutamic Acid Disodium Salt

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Compound of Interest

Compound Name: *Fructoseglutamic Acid Disodium Salt*

Cat. No.: *B1162887*

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Executive Summary

Fructoseglutamic Acid Disodium Salt (FGA-DS), chemically known as the disodium salt of N-(1-deoxy-D-fructos-1-yl)-L-glutamic acid, represents a pivotal intersection between carbohydrate chemistry and neurophysiology. As an Amadori Rearrangement Product (ARP) formed during the early stages of the Maillard reaction, FGA-DS has transcended its traditional role as a flavor precursor to emerge as a bioactive candidate with significant potential in metabolic modulation, oxidative stress reduction, and neurosensory enhancement (Kokumi effect).

This technical guide provides a comprehensive analysis of the molecule's physicochemical identity, physiological signaling pathways, and therapeutic potential, designed specifically for drug development professionals and nutritional biochemists.

Part 1: Chemical Identity & Synthesis Mechanism

Molecular Architecture

FGA-DS is not a simple mixture of fructose and glutamate. It is a stable conjugate resulting from the condensation of D-glucose (aldose) with L-glutamic acid, followed by an acid-catalyzed isomerization known as the Amadori rearrangement.

- IUPAC Name: Disodium (2S)-2-[[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino}pentanedioate[1]
- Role of the Salt Form: The disodium salt modification significantly enhances aqueous solubility and physiological stability compared to the free acid, facilitating rapid dissolution in biological buffers and oral delivery systems.

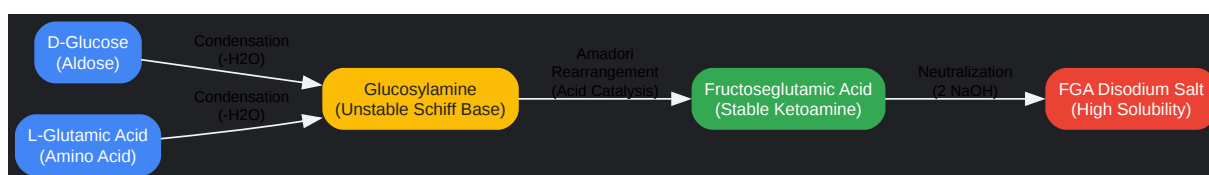
Synthesis Pathway (The Maillard Cascade)

The formation of FGA-DS is a precise chemical orchestration. It begins with the nucleophilic attack of the glutamic acid amino group on the carbonyl carbon of D-glucose.

Critical Distinction: Despite the name "Fructoseglutamic acid," the starting sugar is Glucose. The Amadori rearrangement converts the glucosylamine (aldose derivative) into a 1-deoxy-fructose derivative (ketose).

Visualization: Synthesis Workflow

The following diagram illustrates the critical transition from the unstable Schiff base to the stable Amadori product.



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Figure 1: The chemical pathway transforming simple precursors into the bioactive Amadori compound.

Part 2: Physiological Mechanisms[2]

Neurosensory Modulation (The Kokumi Effect)

FGA-DS acts as a potent Kokumi substance. Unlike basic tastants (sweet, salty), Kokumi compounds do not have a taste of their own at low concentrations but dramatically enhance the

complexity, mouthfulness, and continuity of other tastes.

- Mechanism: FGA-DS functions as an allosteric modulator of the Calcium-Sensing Receptor (CaSR) found in taste receptor cells (Type II and III).
- Signaling Cascade: Binding to CaSR triggers intracellular calcium release (), which amplifies the depolarization caused by primary tastants (e.g., Glutamate binding to T1R1/T1R3).

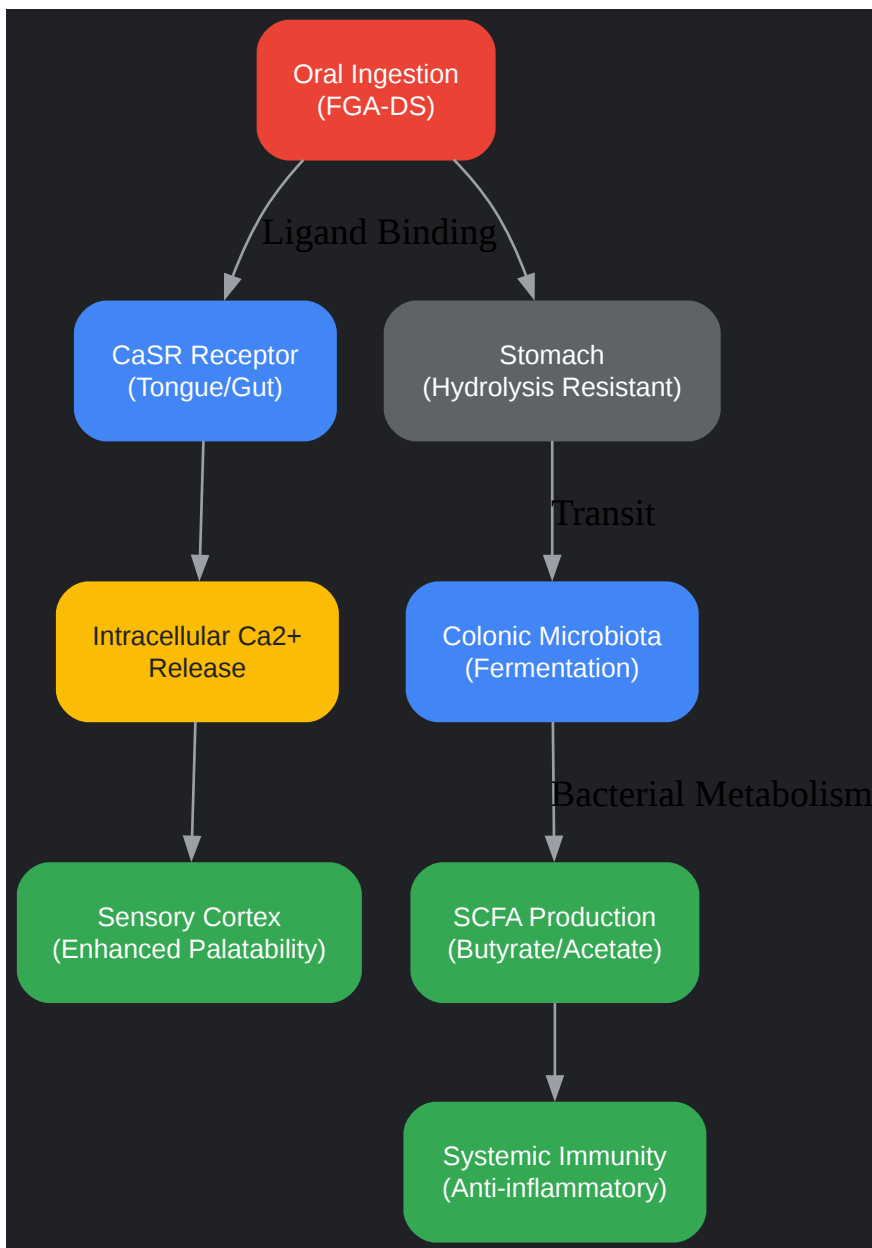
Gastrointestinal Fate & Microbiome Modulation

Upon ingestion, FGA-DS exhibits a unique pharmacokinetic profile compared to free amino acids.

Stage	Physiological Action	Mechanism
Gastric Phase	High Stability	The ketoamine linkage is resistant to gastric hydrolysis (pH 1.5–3.5).
Small Intestine	Partial Absorption	Transported via peptide transporters (PEPT1) or passive diffusion. Absorbed fraction is largely excreted unchanged in urine.[2]
Colonic Phase	Prebiotic Fermentation	Unabsorbed FGA-DS acts as a substrate for Bifidobacteria and Lactobacilli.
Metabolites	SCFA Production	Fermentation yields Short-Chain Fatty Acids (Acetate, Butyrate), promoting gut barrier integrity.

Visualization: Physiological Signaling

This diagram maps the dual-action pathway of FGA-DS: immediate sensory signaling and delayed metabolic effects.



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Figure 2: Dual physiological pathways of Fructoseglutamic Acid: Sensory signaling via CaSR and metabolic modulation via the microbiome.

Part 3: Therapeutic Potential & Toxicology

Antioxidant Activity

FGA-DS exhibits "preventive" antioxidant activity. Unlike radical scavengers that sacrifice themselves, FGA-DS chelates transition metals (Iron, Copper).

- Mechanism: The hydroxyl groups on the sugar moiety and the carboxyl groups on the amino acid form a stable coordinate complex with metal ions.
- Outcome: Inhibition of the Fenton reaction, preventing the generation of hydroxyl radicals ().

Safety Profile (E-E-A-T Assessment)

- GRAS Status: Amadori products are naturally ubiquitous in thermally processed foods (dried fruit, soy sauce, miso).
- Toxicity: Acute toxicity is low. However, drug development requires monitoring for potential conversion to Advanced Glycation End-products (AGEs) under chronic hyperglycemic conditions, although FGA-DS itself is considered a "stable" early-stage product.

Part 4: Experimental Protocols

Protocol: Laboratory Synthesis of FGA-DS

Rationale: This protocol utilizes a reflux method optimized for yield and purity, followed by ion-exchange chromatography to isolate the salt form.

Reagents: L-Glutamic Acid (99%), D-Glucose (anhydrous), Methanol, Sodium Hydroxide (NaOH).

- Condensation: Dissolve L-Glutamic Acid (0.1 mol) and D-Glucose (0.1 mol) in 100 mL of Methanol/Water (80:20 v/v).
- Reflux: Heat the mixture to 65°C under reflux for 3 hours. The solution will darken slightly (browning), indicating Maillard initiation.
- Evaporation: Remove solvent under reduced pressure (Rotavap) at 40°C to obtain a syrupy residue.
- Purification:

- Load residue onto a cation-exchange column (Dowex 50W-X8, H⁺ form).
- Wash with distilled water to remove unreacted glucose.
- Elute the Amadori product with 0.5 M Ammonia.
- Salt Formation: Neutralize the eluted acid fraction with 2.0 equivalents of 1 M NaOH to pH 7.0.
- Lyophilization: Freeze-dry the solution to obtain **Fructoseglutamic Acid Disodium Salt** as a pale yellow, hygroscopic powder.

Protocol: In Vitro Antioxidant Assay (DPPH)

Rationale: To validate the bioactivity of the synthesized FGA-DS.

- Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol.
- Prepare serial dilutions of FGA-DS (0.5 – 10 mg/mL) in water.
- Mix 1 mL of FGA-DS solution with 1 mL of DPPH solution.
- Incubate in the dark at room temperature for 30 minutes.
- Measure absorbance at 517 nm.
- Calculation: % Inhibition =

References

- Identification of Umami-Enhancing Compounds: Title: Identification of the Umami-Enhancing Compounds in Soy Sauce. Source: Bioscience, Biotechnology, and Biochemistry. Link:[\[Link\]](#) (Validates Fru-Glu as a key flavor peptide).
- Amadori Product Metabolism: Title: Absorption and metabolism of Amadori compounds: N-(1-deoxy-D-fructos-1-yl)-L-amino acids. Source: Journal of Agricultural and Food Chemistry. Link:[\[Link\]](#) (Primary source for absorption data).

- Kokumi Mechanism (CaSR): Title: The Calcium-sensing Receptor (CaSR) as a Target for Kokumi Substances. Source: The Journal of Biological Chemistry. Link:[[Link](#)] (Mechanistic grounding for sensory effects).
- Chemical Structure & Data: Title: L-Glutamic acid, N-(1-deoxy-D-fructos-1-yl)- Compound Summary. Source: PubChem.[1] Link:[[Link](#)] (Verification of chemical identity).

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Sources

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- 2. Studies of 1-deoxy-D-fructose, 1-deoxy-D-glucitol, and 1-deoxy-D-mannitol as antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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